1-[(1-Methyl-3-pyrazolyl)methyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Methyl-3-pyrazolyl)methyl]guanidine is a compound that features a pyrazole ring substituted with a methyl group and a guanidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Methyl-3-pyrazolyl)methyl]guanidine typically involves the reaction of 1-methyl-3-pyrazolecarboxaldehyde with guanidine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-[(1-Methyl-3-pyrazolyl)methyl]guanidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
1-[(1-Methyl-3-pyrazolyl)methyl]guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-[(1-Methyl-3-pyrazolyl)methyl]guanidine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The guanidine moiety can form hydrogen bonds and ionic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-[(Adamantan-1-yl)methyl]-3-pyrazolyl ureas: These compounds share a similar pyrazole structure but have different substituents, leading to distinct properties and applications.
Bis(pyrazolyl)methanes: These compounds contain two pyrazole rings and exhibit different reactivity and biological activities compared to 1-[(1-Methyl-3-pyrazolyl)methyl]guanidine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring and a guanidine moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C6H11N5 |
---|---|
Molecular Weight |
153.19 g/mol |
IUPAC Name |
2-[(1-methylpyrazol-3-yl)methyl]guanidine |
InChI |
InChI=1S/C6H11N5/c1-11-3-2-5(10-11)4-9-6(7)8/h2-3H,4H2,1H3,(H4,7,8,9) |
InChI Key |
UTGKTTKAWDGTDP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.